![molecular formula C21H22FN3O2 B7478777 1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)
1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as FPPT or Fluoxetine Pyrrolidinone analog. The chemical structure of FPPT is similar to Fluoxetine, which is a widely used antidepressant drug. However, FPPT has been shown to have different biochemical and physiological effects compared to Fluoxetine.
Wirkmechanismus
FPPT's mechanism of action is similar to that of Fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). FPPT binds to the serotonin transporter and inhibits its activity, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FPPT has been shown to have different biochemical and physiological effects compared to Fluoxetine. FPPT has been shown to have a higher affinity for the serotonin transporter than Fluoxetine, leading to a more potent inhibition of serotonin reuptake. FPPT has also been shown to have a longer half-life than Fluoxetine, leading to a more prolonged effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using FPPT in lab experiments is its high potency and selectivity for the serotonin transporter. This selectivity allows for more specific investigations into the mechanism of action of Fluoxetine and other antidepressant drugs. However, one of the limitations of using FPPT is its potential toxicity at high concentrations, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on FPPT. One of the most significant directions is the investigation of its potential applications in the treatment of depression and anxiety disorders. FPPT's unique biochemical and physiological effects may lead to the development of more effective antidepressant and anxiolytic drugs. Another direction is the investigation of FPPT's potential applications in other research areas, such as drug addiction and neurodegenerative diseases. Overall, FPPT has significant potential as a research tool and as a basis for the development of new drugs.
Synthesemethoden
The synthesis of FPPT involves several steps, including the reaction between 2-fluorobenzoyl chloride and piperazine, followed by the reaction between the resulting compound and 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group and the cyclization of the resulting compound to form FPPT. This synthesis method has been optimized to produce high yields of pure FPPT.
Wissenschaftliche Forschungsanwendungen
FPPT has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of FPPT is its use as a research tool to investigate the mechanism of action of Fluoxetine and other antidepressant drugs. FPPT has been shown to bind to the serotonin transporter, which is the primary target of Fluoxetine, and inhibit its activity. This inhibition leads to an increase in serotonin levels in the brain, which is the mechanism of action of Fluoxetine.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-18-4-1-2-5-19(18)23-12-14-24(15-13-23)21(27)16-7-9-17(10-8-16)25-11-3-6-20(25)26/h1-2,4-5,7-10H,3,6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENFTVBJQQTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}pyrrolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.